molecular formula C21H23N3O4S B6571891 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021262-20-3

8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Katalognummer B6571891
CAS-Nummer: 1021262-20-3
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: GBOMCRXSUIPOJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . The core structure, 1,3,8-triazaspiro[4.5]decane-2,4-dione, is a type of hydantoin, which is a class of compounds that have wide-ranging therapeutic applications .


Synthesis Analysis

The synthesis of related compounds involves a series of sequential chemical steps, including a Bucherer-Bergs reaction . The stereochemical result of this reaction is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one . Another synthesis method involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR, HMBC, and NOESY . These techniques can help verify the experimentally obtained structure and match it with the calculated energy minima conformation .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a series of sequential chemical steps due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .

Wissenschaftliche Forschungsanwendungen

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition

The 2-oxoglutarate (2OG)-dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) play a crucial role in regulating cellular responses to low oxygen levels. Inhibition of PHDs has therapeutic implications for conditions like anemia and ischemia-related diseases. Notably, spiro[4.5]decanone-containing PHD inhibitors have emerged as promising templates for drug development. Crystallographic studies reveal their potential as selective and potent 2OG oxygenase inhibitors .

Anaemia Treatment via Erythropoietin (EPO) Upregulation

PHD inhibitors are currently in phase 3 clinical trials for treating anemia in chronic kidney disease. By upregulating erythropoietin (EPO), these inhibitors enhance red blood cell production, addressing anemia-related complications. The spiro[4.5]decanone scaffold offers a novel avenue for developing effective PHD inhibitors .

Beyond PHDs: Other 2OG Oxygenases

While PHD inhibitors primarily target HIF prolyl hydroxylases, they may also inhibit other human 2OG oxygenases. The spiro[4.5]decanone series presents an opportunity to explore broader applications in this class of enzymes .

Synthetic Chemistry and Drug Design

Researchers have synthesized related compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione , using efficient routes . These synthetic efforts contribute to drug discovery and optimization.

Agrochemical Applications

Spiro[4.5]decanone derivatives have been investigated in the context of agrochemicals. For instance, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione serves as a key intermediate in the synthesis of the insecticide spirotetramat .

Future Prospects and Structure-Activity Relationship (SAR) Studies

Continued research on spiro[4.5]decanone-based compounds will uncover additional applications and refine SAR. Understanding how modifications affect their activity will guide drug design efforts.

Eigenschaften

IUPAC Name

3-ethyl-8-(4-phenylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-2-24-19(25)21(22-20(24)26)12-14-23(15-13-21)29(27,28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOMCRXSUIPOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.